molecular formula C10H10N2O B2730125 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 1119448-03-1

3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2730125
CAS No.: 1119448-03-1
M. Wt: 174.203
InChI Key: HTCZLPRRVGFOFM-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1119448-03-1), with a molecular weight of 174.20 g/mol, is a high-purity 1,2,4-oxadiazole derivative of significant interest in medicinal chemistry and anticancer research . The 1,2,4-oxadiazole ring system is a stable, five-membered heterocycle known for its unique bioisosteric properties and a wide spectrum of biological activities, making it a valuable scaffold in novel drug development . This compound has demonstrated potent cytotoxic effects in scientific studies, showing promising activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values of 15.7 µM and 12.4 µM, respectively . Its mechanism of action is associated with the induction of apoptosis, or programmed cell death, making it a compelling candidate for use as an apoptosis inducer in oncology research . Beyond its anticancer properties, research indicates that this compound and its derivatives possess notable antimicrobial and antifungal activities, functioning by inhibiting the growth of various pathogenic microorganisms . The compound's ability to interact with biological macromolecules, such as enzymes involved in bacterial cell wall synthesis, underpins this antimicrobial effect . Intended Use & Handling: This product is intended for research and laboratory use only. It is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-methyl-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-5-3-4-6-9(7)10-11-8(2)12-13-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCZLPRRVGFOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with acetic anhydride to yield the desired oxadiazole compound. The reaction conditions usually involve heating the mixture under reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient oxadiazole ring facilitates nucleophilic attacks at the C5 position. For example:

  • Aminolysis : Reaction with amines (e.g., piperidine, guanidine) replaces the methyl group at C5 with amine functionalities. A patent example achieved 74% yield for 3-phenyl-5-guanidyl-1,2,4-oxadiazole under reflux in ethanol .

  • Halogenation : Chlorination using POCl₃ introduces halogens at C5, enabling further cross-coupling reactions.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] and [4+2] cycloadditions:

  • [3+2] with Nitrosoarenes : Under visible light and an acridinium photocatalyst, the compound reacts with nitrosoarenes to form fused heterocycles. Yields range from 35–50% .

  • Diels-Alder Reactions : The electron-deficient ring acts as a dienophile, reacting with conjugated dienes to form bicyclic adducts.

Ring-Opening and Functionalization

Acid or base hydrolysis cleaves the oxadiazole ring:

  • Acidic Hydrolysis : Concentrated HCl at 80°C converts the oxadiazole into a carboxylic acid derivative via ring opening.

  • Reductive Opening : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to form diamines .

Biological Reactivity

The compound interacts with biological targets through hydrogen bonding and π-π stacking:

  • Enzyme Inhibition : Binds to kinase active sites (e.g., EGFR) by mimicking ATP’s adenine moiety, with IC₅₀ values in the micromolar range .

  • Antimicrobial Activity : Modifies bacterial cell wall synthesis enzymes, showing MIC values of 8–32 µg/mL against S. aureus.

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsYield (%)Product ApplicationSource
AminolysisGuanidine, ethanol, 60°C, 3 hr74Bioactive derivatives
[3+2] CycloadditionNitrosoarene, visible light, 24 hr35–50Fused heterocycles
Acidic HydrolysisHCl (10%), 80°C, 2 hr82Carboxylic acid intermediate
Reductive OpeningH₂ (1 atm), Pd-C, rt, 12 hr68Diamine precursors

Scientific Research Applications

Anticancer Properties
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. Specifically, 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole has been evaluated for its cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells:

CompoundCell Line TestedIC50 (µM)
This compoundHeLa15.7
This compoundCaco-212.4

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial and Antifungal Activities
In addition to its anticancer properties, derivatives of this compound have shown promising activities as antimicrobial and antifungal agents. Studies indicate that these derivatives can inhibit the growth of various pathogenic microorganisms . The structural features of the oxadiazole ring contribute to its biological activity by facilitating interactions with biological macromolecules.

Therapeutic Applications

Potential in Drug Development
Given its anticancer and antimicrobial properties, this compound is being investigated for potential therapeutic applications in drug development. Its ability to act as an apoptosis inducer makes it a candidate for further research aimed at creating effective cancer treatments .

Agricultural Applications
The compound has also shown promise in agricultural applications as a component in developing agrochemicals. Its effectiveness against nematodes has been demonstrated through field tests where it was applied to infested soil .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 2-methyl group on the phenyl ring.

    5-(2-Methylphenyl)-1,2,4-oxadiazole: Similar structure but lacks the methyl group on the oxadiazole ring.

    3-Methyl-1,2,4-oxadiazole: Lacks the phenyl group.

Uniqueness

3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both the methyl group on the oxadiazole ring and the 2-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole ring system is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}

This compound features a methyl group and a 2-methylphenyl substituent on the oxadiazole ring, influencing its biological properties.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against human ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) cell lines respectively .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, oxadiazoles have been shown to inhibit histone deacetylases (HDACs) and other targets critical for cancer cell survival .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied:

  • Inhibition of Mycobacterium tuberculosis : Compounds similar to this compound have demonstrated effective inhibition against Mycobacterium tuberculosis with reported inhibition percentages exceeding 90% at specific concentrations .
  • Broad-Spectrum Activity : The compound also shows activity against various bacterial strains and fungi, indicating its broad-spectrum antimicrobial properties .

Anti-inflammatory Effects

Oxadiazoles are recognized for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies have highlighted that oxadiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Methyl substitutionsEnhanced lipophilicity and potency
Aromatic substituentsImproved target binding affinity

Research indicates that modifications to the oxadiazole ring can lead to compounds with significantly improved biological activities compared to the parent structure .

Case Studies

Several studies have investigated the biological activity of oxadiazoles:

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. The results indicated that specific modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the synthesis of oxadiazole-linked compounds and their evaluation against M. tuberculosis. The findings revealed promising results with some compounds showing MIC values as low as 0.045 µg/mL .

Q & A

Q. Q. How to reconcile discrepancies in reported IC50_{50} values for Sirt2 inhibition?

  • Methodological Answer :
  • Assay Conditions : Validate substrate concentration (e.g., α-tubulin-acetylLys40 peptide at 50 µM vs. 100 µM) and enzyme purity (SDS-PAGE ≥95%) .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Outliers may arise from solvent (DMSO) interference at >0.1% v/v .

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